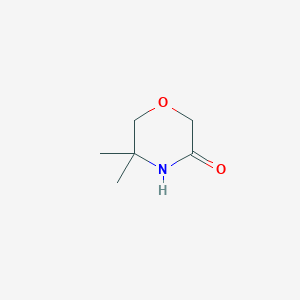

5,5-Dimethylmorpholin-3-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethylmorpholin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,2-dimethyl-1,3-propanediol with phosgene or its derivatives, followed by cyclization to form the morpholinone ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and the use of catalysts .

化学反应分析

Reduction Reactions

The ketone moiety in 5,5-dimethylmorpholin-3-one undergoes selective reduction to form secondary alcohols. Sodium borohydride (NaBH₄) in methanol reduces the carbonyl group to a hydroxyl group without affecting the morpholine ring . Lithium aluminum hydride (LiAlH₄) achieves similar results but requires anhydrous conditions .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | Methanol, 0°C–RT | 5,5-Dimethylmorpholin-3-ol | 68% |

| LiAlH₄ | THF, reflux | 5,5-Dimethylmorpholin-3-ol | 75% |

Oxidation Reactions

The nitrogen atom in the morpholine ring undergoes oxidation to form N-oxides. Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) in dichloromethane selectively oxidizes the tertiary amine.

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| H₂O₂ | CH₂Cl₂, 0°C–RT | This compound N-oxide | pH-sensitive |

| mCPBA | CH₂Cl₂, RT | This compound N-oxide | Higher selectivity |

Nucleophilic Substitution

The electron-deficient carbonyl carbon participates in nucleophilic attacks. Alkyl halides or acyl chlorides substitute the oxygen atom under basic conditions.

| Nucleophile | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| CH₃I | K₂CO₃, DMF, 70°C | 3-Methoxy-5,5-dimethylmorpholine | 64% |

| AcCl | Et₃N, CH₂Cl₂, RT | 3-Acetyl-5,5-dimethylmorpholine | 58% |

Ring-Opening and Cyclization

Under acidic or catalytic conditions, the morpholine ring undergoes ring-opening followed by recombination. For example, treatment with sulfuric acid in CH₂Cl₂ induces cyclization to form bicyclic lactams :

5 5 Dimethylmorpholin 3 oneH2SO4,CH2Cl2Bicyclo 4 1 0 heptan 5 one derivative(Yield 12 )[9]

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization at the methyl groups. Using Pd(OAc)₂ and iodobenzene diacetate in toluene, C–H activation occurs at the 5-methyl position :

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd(OAc)₂ | Toluene, 70°C, 12h | 6-Ethyl-2,2-dimethyl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one | 68% |

Aldol Condensation

The ketone group participates in aldol reactions with aldehydes under basic conditions. For instance, condensation with benzaldehyde in ethanol yields α,β-unsaturated ketones .

| Aldehyde | Base | Product | Yield |

|---|---|---|---|

| Benzaldehyde | KOtBu, EtOH, 70°C | (E)-3-Benzylidene-5,5-dimethylmorpholin-3-one | 70% |

Stereochemical Transformations

The rigid morpholine ring influences stereoselectivity. For example, chiral auxiliaries derived from this compound enable asymmetric hydrogenation of alkenes .

科学研究应用

Chemistry

5,5-Dimethylmorpholin-3-one serves as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of various derivatives that are essential in organic synthesis, particularly in the pharmaceutical industry.

Biological Studies

The compound is utilized in enzyme-catalyzed reactions and as a substrate for biocatalysis research. It has been shown to modulate enzyme activity, making it valuable for studying biochemical pathways and enzyme kinetics.

Medicinal Chemistry

Research indicates that this compound may have potential therapeutic applications. It has been investigated for its ability to influence neurotransmitter systems, particularly glutamate receptors, which are crucial for synaptic transmission and plasticity. This suggests its potential role in treating neurodegenerative diseases and mood disorders.

Case Study 1: Neurotransmitter Modulation

In a study examining the effects of this compound on AMPA receptors, researchers found that it could enhance synaptic plasticity, suggesting its potential use in treating conditions like depression and anxiety disorders. The modulation of glutamate release dynamics indicates a promising avenue for further research into its therapeutic applications.

Case Study 2: Enzyme Inhibition

A study focused on the compound's interaction with specific proteases revealed that it could inhibit these enzymes effectively, leading to altered cellular functions. This property makes it a candidate for developing drugs that target protease-related diseases.

作用机制

The mechanism of action of 5,5-Dimethylmorpholin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies on its molecular interactions and effects are ongoing .

相似化合物的比较

Similar Compounds

5,5-Dimethylhydantoin: Another cyclic compound with similar structural features.

5,5-Dimethyl-1,3-cyclohexanedione: Known for its use in organic synthesis and as a reagent in various chemical reactions.

Uniqueness

5,5-Dimethylmorpholin-3-one is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. Its versatility in various applications sets it apart from other similar compounds .

生物活性

5,5-Dimethylmorpholin-3-one (DMO) is a morpholine derivative that has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C6H11NO2 and features a morpholine ring with two methyl groups at the 5-position. The carbonyl group at position 3 enhances its electrophilic character, making it a versatile compound for further chemical modifications.

The biological activity of DMO is primarily attributed to its ability to interact with various biomolecular targets, including enzymes and receptors. Studies suggest that it may act as an inhibitor or modulator of specific biochemical pathways. Notably, morpholine derivatives have been shown to interact with acetylcholinesterase, which could imply potential applications in neuropharmacology.

Antimicrobial Activity

Research indicates that DMO exhibits antimicrobial properties. While specific data on DMO itself is limited, related morpholine derivatives have demonstrated efficacy against various pathogens. For instance, certain derivatives have shown moderate antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Moderate Inhibition | |

| Pseudomonas aeruginosa | Moderate Inhibition | |

| Candida albicans | Antifungal Activity |

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of DMO and its analogs have indicated varying levels of toxicity against different cell lines. For instance, derivatives similar to DMO have been evaluated using the MTT assay on HaCat and Balb/c 3T3 cell lines, revealing promising results in terms of selective cytotoxicity .

Agrochemical Potential

DMO and its derivatives are being explored for their potential use as agrochemicals due to their biological activity against pests. Research has highlighted the effectiveness of morpholine derivatives in agricultural applications, suggesting that DMO could be developed into effective pest control agents .

Pharmaceutical Applications

The compound is also under investigation for its role as an intermediate in drug synthesis. Its structural characteristics allow it to serve as a building block for more complex pharmaceuticals. Ongoing studies are focusing on optimizing its pharmacological properties to enhance therapeutic efficacy .

常见问题

Basic Research Questions

Q. What are the optimal synthetic pathways for 5,5-Dimethylmorpholin-3-one, and how can purity be ensured during synthesis?

- Methodological Answer : Synthesis typically involves cyclization reactions of precursor amines with carbonyl compounds under controlled conditions. For example, a nitrogen atmosphere and reagents like Cs₂CO₃ in DMF may facilitate high yields (analogous to methods in ). Purification via silica gel chromatography (using hexane/ethyl acetate gradients) and validation through NMR (¹H/¹³C) and IR spectroscopy are critical for confirming structural integrity and purity .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Use accelerated stability studies with HPLC or LC-MS to monitor degradation products. Design factorial experiments to test pH (1–14) and temperature (25–80°C) ranges. Include control samples and replicate measurements to account for instrumental variability (see for data collection guidelines) .

Q. What analytical techniques are most reliable for characterizing this compound in complex matrices?

- Methodological Answer : Combine hyphenated techniques like GC-MS or LC-MS for separation and identification. For quantification, use internal standards (e.g., deuterated analogs) to minimize matrix effects. Validate methods per ICH guidelines, including LOD/LOQ calculations (refer to for analogous analytical workflows) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or MD simulations) predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Employ density functional theory (DFT) to calculate electron density maps and transition states. Validate models against experimental kinetic data (e.g., reaction rates). Use software like Gaussian or ORCA, and ensure basis sets (e.g., B3LYP/6-31G*) align with system complexity (see for constraint-based simulation frameworks) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Conduct meta-analyses of existing datasets to identify confounding variables (e.g., assay conditions, cell lines). Replicate key studies with standardized protocols. Apply statistical tools like ANOVA to isolate significant factors ( emphasizes iterative data analysis for conflict resolution) .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound analogs?

- Methodological Answer : Use fragment-based design to systematically modify substituents (e.g., alkyl groups, halogens). Prioritize high-throughput screening (HTS) with dose-response curves (IC₅₀/EC₅₀) and molecular docking to validate binding hypotheses. Cross-reference crystallographic data (if available) to refine SAR models ( highlights phased experimental design) .

Q. Data Analysis & Interpretation

Q. How should researchers address over-constrained datasets in multivariate analyses of this compound properties?

- Methodological Answer : Apply dimensionality reduction techniques (PCA or PLS) to eliminate collinear variables. Use constraint solvers (e.g., in Python or R) to identify feasible parameter spaces ( discusses constraint-based approaches) .

Q. What protocols ensure reproducibility in kinetic studies of this compound reactions?

- Methodological Answer : Standardize reaction conditions (solvent purity, inert atmosphere) and calibrate instruments (e.g., spectrophotometers) daily. Publish raw datasets and detailed metadata (e.g., via Zenodo) to enable replication ( and stress rigorous data documentation) .

Q. Ethical & Methodological Compliance

Q. How can researchers align synthetic workflows for this compound with green chemistry principles?

- Methodological Answer : Substitute hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Optimize atom economy via catalytic methods (e.g., enzymatic catalysis) and minimize waste using flow chemistry ( provides guidelines for sustainable practices) .

Q. What frameworks validate the ethical use of this compound in biological studies?

- Methodological Answer : Follow OECD test guidelines (e.g., TG 423 for acute toxicity) and obtain IRB approval for in vivo work. Disclose all conflicts of interest and adhere to FAIR data principles ( underscores ethical referencing and transparency) .

属性

IUPAC Name |

5,5-dimethylmorpholin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(2)4-9-3-5(8)7-6/h3-4H2,1-2H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKITYNQJPXUST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCC(=O)N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。